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An In-depth Technical Guide to 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid

Introduction: The Versatility of the Boronic Acid
Moiety
Phenylboronic acids (PBAs) represent a class of organic compounds characterized by a phenyl

ring attached to a B(OH)₂ group. The boron atom, being sp²-hybridized with a vacant p-orbital,

imparts a mild Lewis acidic character to the molecule[1]. This electronic configuration is the

cornerstone of their diverse reactivity and broad utility in science. For decades, their primary

application was in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern

organic synthesis for creating carbon-carbon bonds. However, the unique ability of the boronic

acid group to form reversible covalent bonds with diols, particularly in aqueous environments,

has propelled these compounds into the forefront of medicinal chemistry and biotechnology[1]

[2].

This property allows boronic acids to target glycoproteins and saccharides, leading to the

development of advanced glucose sensors and drug delivery systems[3][4][5]. Furthermore,

the boron atom's ability to form a stable, tetrahedral intermediate with the hydroxyl group of

serine residues in enzyme active sites has established boronic acids as a potent class of
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enzyme inhibitors[6][7][8]. The approval of Bortezomib, a boronic acid-based proteasome

inhibitor, by the FDA for treating multiple myeloma underscored the therapeutic potential of this

chemical class[6][9].

This guide provides a detailed technical overview of a specific derivative, 3-(2-
(dimethylamino)ethylcarbamoyl)phenylboronic acid, for researchers, scientists, and drug

development professionals. We will delve into its molecular structure, physicochemical

properties, analytical characterization, and potential applications, grounding the discussion in

established scientific principles.

PART 1: Molecular Profile and Physicochemical
Properties
3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid is a synthetic compound featuring

a phenylboronic acid core functionalized at the meta-position with a

dimethylaminoethylcarbamoyl side chain. This specific substitution pattern offers a combination

of features: the reactive boronic acid head, a rigid phenyl linker, and a flexible, basic side chain,

suggesting potential for specific molecular interactions and favorable pharmacokinetic

properties.

The IUPAC name for this compound is [3-[2-(dimethylamino)ethylcarbamoyl]phenyl]boronic

acid[10]. Its chemical structure is depicted below:

Chemical structure of 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid

Image Credit: BOC Sciences[11]

Quantitative Data Summary
A summary of the key chemical identifiers and computed physicochemical properties is

provided in the table below for quick reference. These parameters are crucial for experimental

design, including solvent selection, dosage formulation, and predicting biological behavior.
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Parameter Value Source

CAS Number 850567-31-6 [10][11][12]

Molecular Formula C₁₁H₁₇BN₂O₃ [10][11][12]

Molecular Weight 236.08 g/mol [10][11][12]

SMILES
CN(C)CCNC(C1=CC(B(O)O)=

CC=C1)=O
[12]

Topological Polar Surface Area

(TPSA)
72.8 Å² [12]

LogP (calculated) -1.3422 [12]

Hydrogen Bond Donors 3 [12]

Hydrogen Bond Acceptors 4 [12]

Rotatable Bonds 5 [12]

Commercially Available Purity ≥98% [12]

Recommended Storage Sealed in dry, 2-8°C [12][13]

PART 2: Synthesis and Structural Characterization
Plausible Synthetic Workflow
While specific proprietary synthesis routes may vary, a chemically sound and common

approach to generating this molecule involves a standard amidation reaction. The logical

precursors would be 3-carboxyphenylboronic acid and N,N-dimethylethylenediamine. The

reaction is typically facilitated by a peptide coupling agent (e.g., HATU, HOBt/EDC) to activate

the carboxylic acid, enabling nucleophilic attack by the primary amine of the diamine.

The choice of a peptide coupling agent over harsher methods (like converting the carboxylic

acid to an acyl chloride) is crucial. Boronic acids are sensitive to strongly acidic, basic, or

oxidative conditions, which can lead to protodeboronation (loss of the B(OH)₂ group) or other

side reactions. Peptide coupling reagents operate under mild conditions, preserving the

integrity of the boronic acid moiety.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.fishersci.ca/shop/products/3-2-dimethylamino-ethylcarbamoyl-benzeneboronic-acid-96-thermo-scientific/p-7034799
https://www.bocsci.com/3-2-dimethylamino-ethylcarbamoyl-phenylboronic-acid-cas-850567-31-6-item-35789.html
https://www.chemscene.com/product/850567-31-6.html
https://www.fishersci.ca/shop/products/3-2-dimethylamino-ethylcarbamoyl-benzeneboronic-acid-96-thermo-scientific/p-7034799
https://www.bocsci.com/3-2-dimethylamino-ethylcarbamoyl-phenylboronic-acid-cas-850567-31-6-item-35789.html
https://www.chemscene.com/product/850567-31-6.html
https://www.fishersci.ca/shop/products/3-2-dimethylamino-ethylcarbamoyl-benzeneboronic-acid-96-thermo-scientific/p-7034799
https://www.bocsci.com/3-2-dimethylamino-ethylcarbamoyl-phenylboronic-acid-cas-850567-31-6-item-35789.html
https://www.chemscene.com/product/850567-31-6.html
https://www.chemscene.com/product/850567-31-6.html
https://www.chemscene.com/product/850567-31-6.html
https://www.chemscene.com/product/850567-31-6.html
https://www.chemscene.com/product/850567-31-6.html
https://www.chemscene.com/product/850567-31-6.html
https://www.chemscene.com/product/850567-31-6.html
https://www.chemscene.com/product/850567-31-6.html
https://www.chemscene.com/product/850567-31-6.html
https://m.chemicalbook.com/ChemicalProductProperty_CN_CB7476240.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Proposed workflow for the synthesis via peptide coupling.

Analytical Methodologies: A Self-Validating System
Confirming the identity, purity, and structure of the final compound requires a multi-pronged

analytical approach. Each technique provides orthogonal data, creating a self-validating system

that ensures trustworthiness.

NMR is indispensable for unambiguous structural elucidation.

¹H and ¹³C NMR: These spectra confirm the carbon-hydrogen framework. Key expected

signals would include aromatic protons in the 7-8 ppm range, methylene protons adjacent to

the amide and amine groups, and the characteristic N-methyl protons.

¹¹B NMR: This technique is particularly powerful for characterizing boronic acids[14][15]. The

chemical shift of the boron nucleus is highly sensitive to its coordination environment. For 3-
(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid, the trigonal planar (sp²) boron

atom is expected to show a relatively broad signal around 28-33 ppm[16][17]. Upon binding

to a diol or a serine residue, the boron center becomes tetrahedral (sp³), causing a

significant upfield shift to approximately 5-9 ppm[18]. This shift provides a direct method for

monitoring binding events in solution.

Mass spectrometry confirms the molecular weight of the compound. However, the analysis of

boronic acids by MS is notoriously challenging due to their propensity to undergo dehydration

in the gas phase to form cyclic trimers known as boroxines[19][20]. This can lead to complex

spectra with ions corresponding to the monomer, dimer, and trimer, complicating interpretation.

Field-Proven Insight: To mitigate this, modern high-throughput analysis often employs Ultra-

High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass

Spectrometry (UPLC-ESI-MS)[21][22]. The soft ionization of ESI, combined with optimized

solvent conditions, can minimize in-source dehydration and boroxine formation, favoring the

observation of the protonated molecular ion [M+H]⁺ or the deprotonated ion [M-H]⁻[22][23].

Experimental Protocol: UPLC-MS Analysis of Boronic Acids

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of acetonitrile

and 10 mM aqueous ammonium acetate.
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Chromatography:

Column: Acquity BEH C18 or equivalent (e.g., 1.7 µm, 2.1 x 50 mm).

Mobile Phase A: 10 mM Ammonium Acetate in Water.

Mobile Phase B: Acetonitrile.

Gradient: A short, rapid gradient (e.g., 5% to 95% B over 1 minute) is often sufficient.

Flow Rate: 0.5 mL/min.

Column Temperature: 40°C.

Mass Spectrometry (ESI):

Ionization Mode: Positive and Negative modes should be scanned to identify the most

stable ion. For this molecule, the basic dimethylamino group makes it a good candidate for

positive mode detection ([M+H]⁺ at m/z 237.1).

Capillary Voltage: 3.0 kV.

Cone Voltage: 30 V.

Source Temperature: 150°C.

Desolvation Temperature: 400°C.

Rationale: The use of ammonium acetate as a mobile phase modifier helps to form

adducts that are easily ionized while minimizing the harsh conditions that promote

dehydration[21][22].

PART 3: Potential Applications in Drug Discovery
The molecular architecture of 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid
makes it a compelling candidate for several therapeutic applications, primarily as an enzyme

inhibitor.
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Mechanism of Action: Serine Protease Inhibition
Serine proteases are a large family of enzymes involved in processes ranging from digestion to

blood clotting and are implicated in numerous diseases. They feature a catalytic triad in their

active site, including a crucial serine residue. Boronic acids act as transition-state analog

inhibitors of these enzymes[24].

The mechanism involves the nucleophilic attack of the serine hydroxyl group on the

electrophilic boron atom. This forms a reversible, covalent, tetrahedral adduct that mimics the

high-energy intermediate of peptide bond hydrolysis, effectively blocking the enzyme's catalytic

activity[7][8]. The stability of this adduct, and thus the potency of the inhibitor, is influenced by

the substituents on the phenyl ring, which engage in secondary interactions within the

enzyme's binding pockets. The dimethylaminoethylcarbamoyl side chain of the title compound

provides hydrogen bonding capabilities and a potential positive charge (at physiological pH)

that could be exploited for specific interactions to enhance binding affinity and selectivity.
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Caption: General mechanism of serine protease inhibition by a boronic acid.

Further Potential in Drug Delivery and Diagnostics
Beyond direct inhibition, phenylboronic acid derivatives are extensively explored for targeted

drug delivery and diagnostics[2][4].

Targeting Sialic Acid: Many cancer cells overexpress sialic acid residues on their surface.

The boronic acid moiety can bind to the diol groups of these sialic acids, providing a
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mechanism for targeted delivery of cytotoxic agents or imaging probes to tumor sites[2][4].

pH-Responsive Systems: The boronate ester bond formed between a boronic acid and a diol

is labile and its stability is pH-dependent. This property can be harnessed to create "smart"

nanoparticles that release their therapeutic payload in the acidic microenvironment of a

tumor or within the endosome of a cell[5].

Conclusion
3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid is a molecule of significant

interest, built upon the versatile and powerful boronic acid scaffold. Its structure combines a

reactive "warhead" with a functionalized side chain that can be tailored for specific molecular

recognition. A thorough understanding of its physicochemical properties, coupled with robust

analytical characterization using orthogonal techniques like NMR and optimized MS protocols,

provides the necessary foundation for its exploration. The proven mechanism of boronic acids

as enzyme inhibitors, particularly for serine proteases, and their emerging roles in targeted

drug delivery position this compound and its analogs as valuable tools for researchers and

scientists in the ongoing development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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